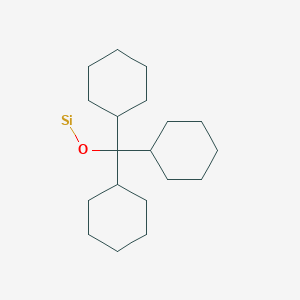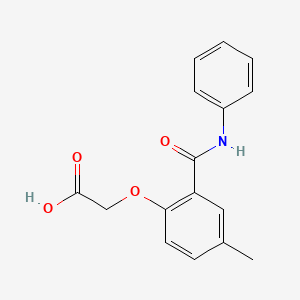![molecular formula C13H20OSi B14679546 Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- CAS No. 39158-85-5](/img/structure/B14679546.png)
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- is an organosilicon compound with the molecular formula C13H20OSi It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [(2-methyl-1-phenyl-1-propenyl)oxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- typically involves the reaction of trimethylchlorosilane with an appropriate alcohol or phenol derivative under basic conditions. The reaction can be represented as follows:
(CH3)3SiCl+ROH→(CH3)3SiOR+HCl
Where R represents the [(2-methyl-1-phenyl-1-propenyl)oxy] group. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
Industrial production of Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The [(2-methyl-1-phenyl-1-propenyl)oxy] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.
Scientific Research Applications
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- involves its ability to form stable bonds with various substrates. The silicon atom can interact with different molecular targets, facilitating the formation of new chemical bonds and modifying the properties of the target molecules. This interaction is crucial in applications such as surface modification and drug delivery.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the [(2-methyl-1-phenyl-1-propenyl)oxy] group.
Trimethyl(2-propenyl)silane: Contains a propenyl group instead of the [(2-methyl-1-phenyl-1-propenyl)oxy] group.
Trimethyl[(2-methyl-3-butyn-2-yl)oxy]silane: Similar but with a butynyl group.
Uniqueness
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- is unique due to the presence of the [(2-methyl-1-phenyl-1-propenyl)oxy] group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
39158-85-5 |
|---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
trimethyl-(2-methyl-1-phenylprop-1-enoxy)silane |
InChI |
InChI=1S/C13H20OSi/c1-11(2)13(14-15(3,4)5)12-9-7-6-8-10-12/h6-10H,1-5H3 |
InChI Key |
XJRTWHGCYDLIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)
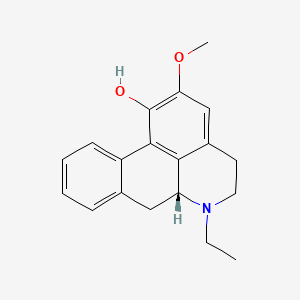
![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
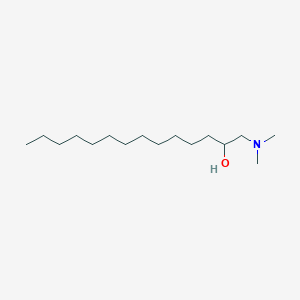
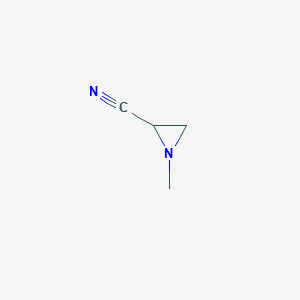
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
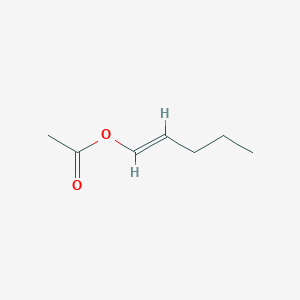
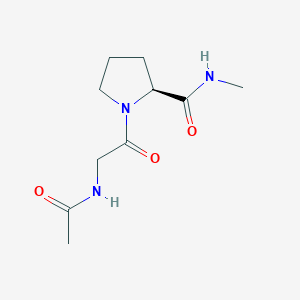
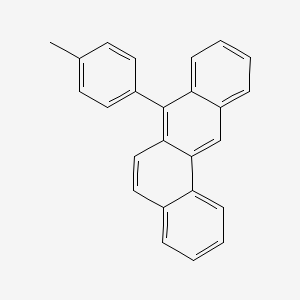
![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

